AF568 NHS ester

Catalog No.
S15347438
CAS No.
M.F
C49H63N5O13S2
M. Wt
994.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AF568 NHS ester

Product Name

AF568 NHS ester

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[7,7,19,19-tetramethyl-9,17-bis(sulfonatomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoate;triethylazanium

Molecular Formula

C49H63N5O13S2

Molecular Weight

994.2 g/mol

InChI

InChI=1S/C37H33N3O13S2.2C6H15N/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42;2*1-4-7(5-2)6-3/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51);2*4-6H2,1-3H3

InChI Key

YRFFGLVXBMUQQI-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C

AF568 NHS ester is a synthetic fluorophore that belongs to the family of fluorescent dyes, specifically designed for use in biological applications. It is structurally and functionally comparable to Alexa Fluor™ 568, which is widely utilized in various imaging techniques. The dye exhibits an excitation peak at 572 nm and an emission peak at 598 nm, making it suitable for fluorescence microscopy, flow cytometry, and Western blotting applications. AF568 NHS ester is particularly valued for its ability to conjugate with proteins and peptides through primary amines, allowing for stable signal generation in imaging .

The primary reaction involving AF568 NHS ester is its conjugation to amine-containing biomolecules. The NHS (N-hydroxysuccinimide) ester group reacts with primary amines (R-NH₂) found in proteins, peptides, or amine-modified oligonucleotides. This reaction forms a stable amide bond, resulting in a fluorescent conjugate that retains the optical properties of the original dye. The typical conditions for this reaction involve dissolving the dye in anhydrous dimethylformamide or dimethyl sulfoxide and conducting the reaction in a sodium bicarbonate buffer at pH 8.3 .

AF568 NHS ester exhibits significant biological activity due to its fluorescent properties, allowing researchers to visualize and track biomolecules in various biological assays. The conjugates formed with proteins or antibodies display enhanced fluorescence and photostability compared to other fluorophores, making them ideal for applications requiring high sensitivity and stability . The dye's pH insensitivity from pH 4 to pH 10 further contributes to its versatility in biological systems .

The synthesis of AF568 NHS ester typically involves the following steps:

  • Preparation of Reaction Mixture: Dissolve the AF568 NHS ester in a minimal volume of dimethylformamide or dimethyl sulfoxide.
  • Buffer Preparation: Prepare a buffer solution (0.1 M sodium bicarbonate) at pH 8.3.
  • Conjugation Reaction: Mix the dissolved dye with the biomolecule solution and incubate at room temperature for approximately one hour.
  • Purification: Purify the labeled biomolecule using gel filtration or dialysis methods to remove unreacted dye .

AF568 NHS ester is extensively used in various applications, including:

  • Fluorescence Microscopy: For visualizing cellular components and structures.
  • Flow Cytometry: For analyzing cell populations based on fluorescence intensity.
  • Western Blotting: For detecting specific proteins within complex mixtures.
  • Immunohistochemistry: For studying protein expression patterns in tissue samples .

Interaction studies using AF568 NHS ester often focus on understanding protein-protein interactions, receptor-ligand binding, and cellular uptake mechanisms. The fluorescent properties of the dye facilitate real-time monitoring of these interactions within live cells or tissues, providing insights into biological processes and cellular dynamics.

Compound NameExcitation Peak (nm)Emission Peak (nm)Unique Features
AF568 NHS Ester572598Stable conjugation with proteins; pH-insensitive emission
Alexa Fluor™ 568578602High brightness; commonly used for protein labeling
Rhodamine Red570590Lower photostability compared to AF568; broader absorption range
Texas Red596620Longer wavelength; less suitable for multi-color applications
Sulfo-Cyanine3.5550570Water-soluble; used in similar applications as AF568

AF568 NHS ester stands out due to its combination of high brightness, photostability, and versatility in conjugation reactions with various biomolecules, making it an excellent choice for researchers seeking reliable fluorescent labeling solutions .

Structural Design and Functional Group Engineering

AF568 NHS ester belongs to the sulfonated rhodamine derivative family, engineered to enhance water solubility and photostability. Its core structure consists of a xanthene scaffold modified with sulfonate groups, which reduce aggregation and improve compatibility with aqueous biological systems. The molecular formula C~49~H~63~N~5~O~13~S~2~ (molecular weight: 994.18 g/mol) includes a succinimidyl ester group (–O–(C=O)–N–(CH~2~)~2~–O–) that facilitates amine-reactive conjugation.

Key structural features include:

  • Sulfonate groups: Positioned on aromatic rings to increase hydrophilicity and reduce nonspecific binding.
  • Rigid xanthene core: Enhances fluorescence quantum yield by restricting rotational freedom.
  • N-hydroxysuccinimide (NHS) ester: Engineered for selective reactivity with primary amines (e.g., lysine residues or N-termini) at pH 7–9.

The design prioritizes stability, with the NHS ester remaining reactive for months when stored at –20°C in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reaction Mechanisms of NHS Ester-Amine Conjugation

The conjugation of AF568 NHS ester to amines proceeds via nucleophilic acyl substitution (Figure 1). The reaction involves three stages:

  • Activation: The NHS ester reacts with a carboxyl group (e.g., on a protein) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forming an intermediate O-acylisourea.
  • NHS Ester Formation: The intermediate reacts with N-hydroxysuccinimide, producing a stable NHS-activated ester.
  • Amine Attack: A primary amine nucleophile attacks the electrophilic carbonyl carbon of the NHS ester, displacing the NHS group and forming a stable amide bond.

Critical factors influencing reaction efficiency:

  • pH: Optimal at 8.3–9.0, favoring deprotonation of amine groups.
  • Solvent: Anhydrous DMSO or DMF prevents hydrolysis of the NHS ester.
  • Molar ratio: A 10:1 dye-to-protein ratio balances labeling efficiency with minimal aggregation.

Optimization of Synthetic Protocols for High-Yield Production

Protocol optimization focuses on maximizing conjugation yield while maintaining protein functionality. Key advancements include:

Table 1: Optimized Reaction Conditions for AF568 NHS Ester Conjugation

ParameterOptimal ValueImpact on Yield
Dye concentration10 mM in DMSOPrevents precipitation
Protein concentration≥2 mg/mLReduces side reactions
Reaction time1–2 hoursMinimizes hydrolysis
pH8.3 (0.1 M bicarbonate)Enhances amine reactivity
Temperature25°CBalances speed and stability

Improvements in scalability:

  • Reduced reagent use: A 10:1 molar ratio of dye to protein decreases waste without compromising labeling.
  • Purification: Size-exclusion chromatography removes unreacted dye, achieving >95% purity.
  • Storage: Lyophilized conjugates retain activity for 12 months at –20°C.

Challenges and solutions:

  • Hydrolysis: Anhydrous conditions and rapid mixing reduce NHS ester degradation.
  • Self-quenching: Limiting dye-to-protein ratios to ≤5:1 prevents fluorescence loss.

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

4

Exact Mass

993.38637943 g/mol

Monoisotopic Mass

993.38637943 g/mol

Heavy Atom Count

69

Dates

Modify: 2024-08-11

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